Sprengerinin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

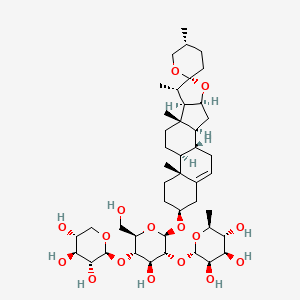

Sprengerinin C is a natural product found in Sansevieria ehrenbergii with data available.

Applications De Recherche Scientifique

Sprengerinin C and Hepatocellular Carcinoma : A study by Zeng et al. (2013) demonstrated that this compound, a naturally derived compound, suppressed tumor angiogenesis in human umbilical vein endothelial cells. It was found to block key pathways for tumor angiogenesis and induce apoptosis in HepG-2/BEL7402 cells, a human hepatocellular carcinoma cell line. The study also showed its effectiveness in a nude mouse xenograft model of human hepatocellular carcinoma.

Cytotoxic Effects on Lung Cancer Cells : In another study, Liu et al. (2021) evaluated the cytotoxic effects of this compound using human large cell lung carcinoma cells (NCI-H460 cells). The compound showed significant cytotoxic effects, inducing apoptosis and G2/M phase cycle arrest in the cell line.

Mécanisme D'action

Target of Action

Sprengerinin C is a potential angiogenesis inhibitor . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue.

Mode of Action

This compound interacts with its targets by inhibiting the process of angiogenesis . This interaction results in the suppression of the formation of new blood vessels, thereby potentially limiting the growth of tumors.

Result of Action

This compound exerts anti-tumorigenic effects in vitro . It does this by inhibiting proliferation and angiogenesis and inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. By controlling cell death, this compound could potentially prevent the uncontrolled cell growth characteristic of cancer.

Action Environment

It is known that environmental factors can influence the epigenetics of a cell, potentially affecting gene expression and subsequent health outcomes

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Sprengerinin C plays a crucial role in biochemical reactions, primarily as an angiogenesis inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2), which is pivotal in angiogenesis. This inhibition disrupts the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, leading to reduced angiogenesis and tumor proliferation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it inhibits proliferation, induces apoptosis, and suppresses angiogenesis. Additionally, this compound affects cell signaling pathways, such as the VEGFR2-dependent phosphoinositide 3-kinase/Akt/mTOR pathway, and influences gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to VEGFR2, this compound inhibits the downstream signaling cascade, leading to reduced angiogenesis and tumor growth. It also induces apoptosis by activating caspases and other pro-apoptotic proteins, thereby inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its anti-tumorigenic effects over extended periods, with consistent inhibition of cell proliferation and angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolipid metabolism. It interacts with enzymes such as phosphoinositide 3-kinase and mTOR, affecting metabolic flux and metabolite levels. These interactions contribute to its anti-tumorigenic properties by disrupting cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in tumor tissues, where it exerts its anti-tumorigenic effects. The compound’s localization is influenced by its interactions with VEGFR2 and other transport proteins .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its role in inhibiting angiogenesis and inducing apoptosis .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMTBUZSIVDQK-QYOOOATOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key mechanisms by which Sprengerinin C exerts its anti-tumorigenic effects in hepatocellular carcinoma?

A1: Research indicates that this compound exhibits its anti-tumorigenic effects through a multifaceted approach. [] It effectively inhibits the proliferation of cancer cells, disrupts the formation of new blood vessels (angiogenesis) which is essential for tumor growth, and triggers programmed cell death (apoptosis) specifically in cancerous cells. [] This combined assault on multiple hallmarks of cancer development highlights its potential as a therapeutic agent for hepatocellular carcinoma.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.